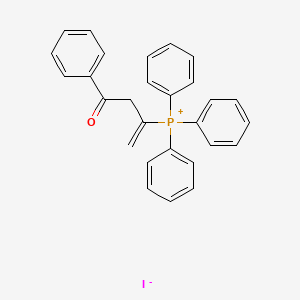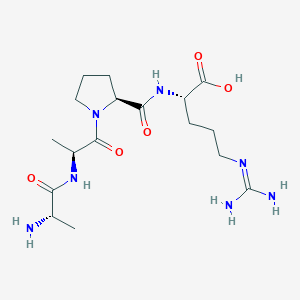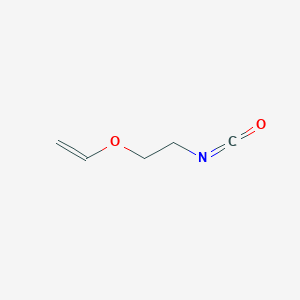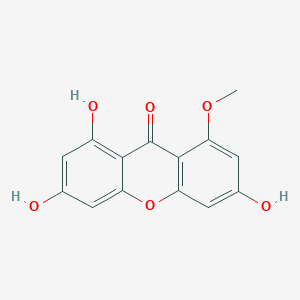
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one est un composé chimique connu pour sa structure et ses propriétés uniques. Il appartient à la classe des bis(ylidène)cyclohexanones, qui se caractérisent par la présence de deux groupes ylidène liés à un cycle cyclohexanone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one peut être synthétisée par une réaction de condensation aldolique catalysée par une base ou un acide. Cette méthode implique la réaction de la cyclohexanone avec le pyridine-3-carbaldéhyde en présence d'un catalyseur basique ou acide. La réaction se déroule généralement dans des conditions douces, et le produit est obtenu avec un bon rendement .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réacteurs plus grands et l'utilisation de techniques à flux continu pour améliorer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
La 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des cycles pyridine, en utilisant des réactifs électrophiles ou nucléophiles.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Réactifs électrophiles comme le brome ou réactifs nucléophiles comme le méthylate de sodium.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'alcanes.
Substitution : Formation de dérivés de pyridine substitués.
Applications de recherche scientifique
La 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one a été explorée pour diverses applications de recherche scientifique, notamment :
Biologie : Étudié pour ses propriétés antifongiques et antimicrobiennes potentielles.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de capteurs fluorescents pour la détection d'ions métalliques en milieu aqueux.
Mécanisme d'action
Le mécanisme d'action de la 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant que capteur fluorescent, le composé se lie aux ions métalliques, ce qui entraîne un changement de ses propriétés de fluorescence. Cette interaction est souvent médiée par les cycles pyridine, qui peuvent se coordonner avec les ions métalliques, ce qui entraîne un signal détectable .
Applications De Recherche Scientifique
2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one has been explored for various scientific research applications, including:
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of fluorescent sensors for detecting metal ions in aqueous media.
Mécanisme D'action
The mechanism of action of 2,6-Bis(pyridin-3-ylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets. For example, as a fluorescent sensor, the compound binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the pyridine rings, which can coordinate with metal ions, resulting in a detectable signal .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2,6-Bis(4-méthylbenzylidène)cyclohexan-1-one
- 2,6-Bis(4-hydroxybenzylidène)cyclohexan-1-one
- 2,6-Bis(4-azidobenzylidène)cyclohexan-1-one
Unicité
La 2,6-Bis(pyridin-3-ylméthylidène)cyclohexan-1-one se démarque par la présence de cycles pyridine, qui confèrent des propriétés de coordination uniques et renforcent son potentiel comme ligand en chimie de coordination. De plus, sa capacité à servir de capteur fluorescent pour les ions métalliques la rend particulièrement précieuse dans les applications analytiques .
Propriétés
Numéro CAS |
817162-74-6 |
|---|---|
Formule moléculaire |
C18H16N2O |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C18H16N2O/c21-18-16(10-14-4-2-8-19-12-14)6-1-7-17(18)11-15-5-3-9-20-13-15/h2-5,8-13H,1,6-7H2 |
Clé InChI |
LYDLODGAUHPYGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)

![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)


![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)


![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)

![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
